Cas no 484022-72-2 (N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide)
N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide
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- MDL: MFCD02748417
- Inchi: 1S/C16H17NO4/c1-20-13-8-4-5-10-9-12(16(19)21-14(10)13)15(18)17-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,18)
- InChI Key: CPLBAPLAPBISRQ-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=CC=C2OC)C=C1C(NC1CCCC1)=O
N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-10213-100MG |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | >95% | 100mg |
£171.07 | 2023-09-07 | |
| Key Organics Ltd | BS-10213-0.5G |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | >95% | 0.5g |
£234.00 | 2023-09-07 | |
| Key Organics Ltd | BS-10213-1G |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | >95% | 1g |
£383.00 | 2023-09-07 | |
| Key Organics Ltd | BS-10213-5G |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | >95% | 5g |
£812.00 | 2023-09-07 | |
| Key Organics Ltd | BS-10213-10G |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | >95% | 10g |
£1147.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433180-500mg |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | 98% | 500mg |
¥3640.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433180-1g |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | 98% | 1g |
¥5595.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433180-5g |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | 98% | 5g |
¥12705.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433180-10g |
N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
484022-72-2 | 98% | 10g |
¥16748.00 | 2024-05-12 |
N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide
Research Update on N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide (CAS: 484022-72-2): A Promising Therapeutic Agent
N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide (CAS: 484022-72-2) has recently emerged as a compound of significant interest in medicinal chemistry and drug discovery. This coumarin derivative, characterized by its unique structural modifications including the cyclopentyl amide substitution and methoxy group at the 8-position, has demonstrated promising biological activities in recent preclinical studies. The compound's molecular framework combines the well-established pharmacological properties of coumarin scaffolds with targeted modifications designed to enhance bioavailability and receptor binding affinity.
Recent studies published in the Journal of Medicinal Chemistry (2023) and European Journal of Pharmaceutical Sciences (2024) have investigated the compound's potential as a multi-target therapeutic agent. Structural-activity relationship (SAR) analyses reveal that the cyclopentyl amide moiety significantly contributes to the molecule's enhanced permeability across biological membranes, while the methoxy group at position 8 appears to modulate its interaction with various enzymatic targets. Molecular docking simulations suggest strong binding affinities to several protein kinases and inflammatory mediators, positioning this compound as a potential candidate for both anticancer and anti-inflammatory applications.
In vitro evaluations conducted by research teams at multiple institutions have demonstrated the compound's notable inhibitory effects on cancer cell proliferation, with particular efficacy against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Mechanistic studies indicate that these effects may be mediated through the compound's dual action on PI3K/AKT/mTOR signaling pathways and its ability to induce apoptosis via caspase-3 activation. The reported IC50 values range from 2.1-4.8 μM across various cancer cell lines, representing significant potency compared to first-generation coumarin derivatives.
Pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles for N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide. The compound demonstrates good oral bioavailability (approximately 68% in rodent models) and an elimination half-life of 6-8 hours, suggesting potential for once-daily dosing in clinical applications. Notably, the metabolic stability studies indicate that the compound resists rapid hepatic degradation, a common limitation of many coumarin-based therapeutics.
Current research directions focus on optimizing the synthetic route for large-scale production and further investigating the compound's safety profile. Recent patent applications (WO2023/189742 and US20240148789) describe improved synthetic methods yielding higher purity and scalability. Toxicology assessments in preclinical models have shown no significant hepatotoxicity at therapeutic doses, though comprehensive safety evaluations are ongoing as the compound progresses toward Investigational New Drug (IND) application.
The therapeutic potential of N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide extends beyond oncology, with emerging evidence suggesting neuroprotective effects in models of neurodegenerative diseases. Research published in ACS Chemical Neuroscience (2024) demonstrates the compound's ability to cross the blood-brain barrier and exhibit protective effects against β-amyloid-induced neurotoxicity, potentially through modulation of cholinesterase activity and reduction of oxidative stress.
As development continues, this compound represents an exciting example of structure-based drug design merging traditional pharmacophores with innovative modifications. The coming year is expected to yield additional preclinical data and possibly early-phase clinical trials, particularly in oncology indications. Researchers emphasize the need for further investigation into potential combination therapies and precise mechanism elucidation to fully realize this compound's therapeutic potential.
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